molecular formula C20H25N3O2S B11001164 N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide

N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-YL)-3-(3-thienyl)propanamide

Cat. No.: B11001164
M. Wt: 371.5 g/mol
InChI Key: JEXIENGBVHNWLH-UHFFFAOYSA-N
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Description

N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopropylcarbonyl group, a piperidyl ring, a pyrrole moiety, and a thiophene ring, making it a multifaceted molecule with diverse reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Cyclopropylcarbonyl Intermediate: This step involves the reaction of cyclopropylcarboxylic acid with thionyl chloride to form cyclopropylcarbonyl chloride.

    Piperidyl Ring Introduction: The cyclopropylcarbonyl chloride is then reacted with 4-piperidone to form the cyclopropylcarbonyl-piperidyl intermediate.

    Pyrrole and Thiophene Incorporation: The final step involves the reaction of the cyclopropylcarbonyl-piperidyl intermediate with 1H-pyrrole and 3-thiophene in the presence of a suitable base, such as sodium hydride, to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The piperidyl ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted piperidyl derivatives.

Scientific Research Applications

N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of advanced materials and as a precursor for specialty chemicals.

Mechanism of Action

The mechanism of action of N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. For instance, it may inhibit specific enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(2-thienyl)propanamide: Similar structure but with a different position of the thiophene ring.

    N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(4-thienyl)propanamide: Another positional isomer with the thiophene ring in the 4-position.

Uniqueness

N-[1-(Cyclopropylcarbonyl)-4-piperidyl]-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. Its combination of a cyclopropylcarbonyl group, piperidyl ring, pyrrole moiety, and thiophene ring makes it a versatile compound with diverse applications.

Properties

Molecular Formula

C20H25N3O2S

Molecular Weight

371.5 g/mol

IUPAC Name

N-[1-(cyclopropanecarbonyl)piperidin-4-yl]-3-pyrrol-1-yl-3-thiophen-3-ylpropanamide

InChI

InChI=1S/C20H25N3O2S/c24-19(13-18(16-7-12-26-14-16)22-8-1-2-9-22)21-17-5-10-23(11-6-17)20(25)15-3-4-15/h1-2,7-9,12,14-15,17-18H,3-6,10-11,13H2,(H,21,24)

InChI Key

JEXIENGBVHNWLH-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)N2CCC(CC2)NC(=O)CC(C3=CSC=C3)N4C=CC=C4

Origin of Product

United States

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